molecular formula C14H13NO3 B14669838 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one CAS No. 38847-96-0

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one

Cat. No.: B14669838
CAS No.: 38847-96-0
M. Wt: 243.26 g/mol
InChI Key: FUKCQDGDFRZCOI-UHFFFAOYSA-N
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Description

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a pyrrolo and benzazepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and amines can undergo condensation reactions followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

38847-96-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

13,15-dioxa-7-azatetracyclo[8.7.0.03,7.012,16]heptadeca-1(17),2,10,12(16)-tetraen-8-one

InChI

InChI=1S/C14H13NO3/c16-14-7-10-6-13-12(17-8-18-13)5-9(10)4-11-2-1-3-15(11)14/h4-6H,1-3,7-8H2

InChI Key

FUKCQDGDFRZCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC4=C(C=C3CC(=O)N2C1)OCO4

Origin of Product

United States

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